molecular formula C17H14N4O3S2 B2956139 N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1448072-61-4

N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2956139
CAS No.: 1448072-61-4
M. Wt: 386.44
InChI Key: WUQPFQWLVZCOLP-UHFFFAOYSA-N
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Description

N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS: 1448072-61-4) is a heterocyclic compound with a molecular formula of C₁₇H₁₄N₄O₃S₂ and a molecular weight of 386.5 g/mol . Its structure comprises a fused thiazolo[5,4-c]pyridine core substituted with a 2-oxo-1,2-dihydropyridine-3-carbonyl group at position 5 and a thiophene-3-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[5-(2-oxo-1H-pyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c22-14(10-4-7-25-9-10)20-17-19-12-3-6-21(8-13(12)26-17)16(24)11-2-1-5-18-15(11)23/h1-2,4-5,7,9H,3,6,8H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQPFQWLVZCOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures including dihydropyridine and thiazole moieties. Its molecular formula is C₁₅H₁₄N₄O₃S, and it possesses a molecular weight of 342.36 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, derivatives containing the thiazole ring have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Several studies have highlighted the antitumor potential of related thiazole derivatives. These compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation .
  • Positive Allosteric Modulation : Some derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR), which are implicated in neurodegenerative diseases. This modulation can enhance synaptic transmission without the neurotoxic effects associated with direct agonists .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiazole derivativesInhibition of bacterial growth
AntitumorDihydrothiazolopyridone derivativesReduced tumor cell viability
NeuromodulationmGluR PAMsEnhanced synaptic function without toxicity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with higher hydrophobicity showed increased potency against Gram-positive bacteria .
  • Neuropharmacological Effects : In vivo studies on related compounds demonstrated their ability to reverse amphetamine-induced hyperlocomotion in rodent models without causing significant side effects. This suggests potential applications in treating schizophrenia and other cognitive disorders .
  • Antitumor Mechanisms : Research on thiazole-containing compounds revealed their ability to inhibit specific kinases involved in cancer progression. These findings support further development for therapeutic use in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives to elucidate structure-activity relationships (SAR) and physicochemical differences.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₄N₄O₃S₂ 386.5 2-oxo-1,2-dihydropyridine-3-carbonyl, thiophene-3-carboxamide
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide C₁₈H₁₆N₄O₃S₂ 400.5 5-cyclopropylisoxazole-3-carbonyl, thiophene-3-carboxamide
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₅N₃O₆S 507.5 Phenyl, trimethoxybenzylidene, ethyl ester

Key Comparisons

Core Structure and Pharmacophores The target compound and the cyclopropylisoxazole analog share the thiazolo[5,4-c]pyridine core but differ in their substituents at position 5. The 2-oxo-dihydropyridine group in the target compound introduces a lactam ring, which may enhance hydrogen-bonding interactions with biological targets (e.g., kinases or proteases). The thiazolo[3,2-a]pyrimidine derivative features a pyrimidine ring fused to a thiazole, differing from the target’s thiazolo[5,4-c]pyridine scaffold. Its trimethoxybenzylidene and phenyl groups contribute to π-π stacking interactions, while the ethyl ester may reduce solubility compared to the target’s amide .

Physicochemical Properties

  • The target compound’s molecular weight (386.5 g/mol ) is lower than the cyclopropylisoxazole analog (400.5 g/mol ) , suggesting better compliance with Lipinski’s rule of five for drug-likeness.
  • The trimethoxybenzylidene derivative has a significantly higher molecular weight (507.5 g/mol ) and likely lower oral bioavailability due to steric bulk.

However, the cyclopropylisoxazole analog likely involves coupling of a preformed isoxazole carbonyl chloride to the thiazolo[5,4-c]pyridine amine. The thiazolo[3,2-a]pyrimidine derivative was synthesized via a condensation reaction between a tetrahydro-pyrimidine precursor and chloroacetic acid in acetic acid/anhydride, yielding a crystalline product .

The cyclopropylisoxazole analog’s substituent is common in anti-inflammatory agents (e.g., COX-2 inhibitors), hinting at divergent therapeutic applications . The thiazolo[3,2-a]pyrimidine derivative’s trimethoxybenzylidene group may confer antimalarial or anticancer properties, as similar substituents are found in DNA-intercalating agents .

Research Limitations

  • Data Gaps : Critical physicochemical parameters (e.g., melting point, logP) for the target compound and analogs are unavailable, hindering direct SAR conclusions .
  • Structural Diversity : The compared compounds differ in core scaffolds (thiazolo[5,4-c]pyridine vs. thiazolo[3,2-a]pyrimidine), limiting direct pharmacological comparisons .

Q & A

Q. Innovations :

  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer and reduce side reactions .
  • Catalytic Methods : Transition-metal catalysis (e.g., Pd-mediated cross-couplings) to streamline steps .

Case Study : Flow-based Swern oxidation improved yield by 20% compared to batch methods in a related synthesis .

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